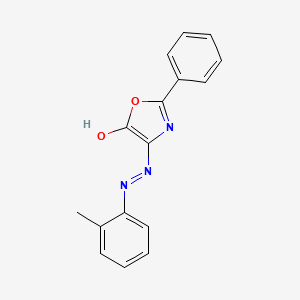
4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) is a chemical compound with the molecular formula C15H13N3O2 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Métodos De Preparación
The synthesis of 4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) typically involves the reaction of 2-phenyl-4,5-oxazoledione with 2-methylphenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) involves its interaction with specific molecular targets. The compound can form hydrazone derivatives, which are known to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activities and other cellular processes, contributing to its observed effects .
Comparación Con Compuestos Similares
Similar compounds to 4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) include:
4,5-Oxazoledione, 2-phenyl-, 4-phenylhydrazone: This compound has a similar structure but with a phenyl group instead of a 2-methylphenyl group.
Oxazole derivatives:
Propiedades
Número CAS |
55899-58-6 |
|---|---|
Fórmula molecular |
C16H13N3O2 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
4-[(2-methylphenyl)diazenyl]-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)18-19-14-16(20)21-15(17-14)12-8-3-2-4-9-12/h2-10,20H,1H3 |
Clave InChI |
IIKYUMJPGUSEQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=C(OC(=N2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
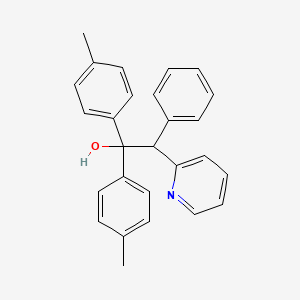
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
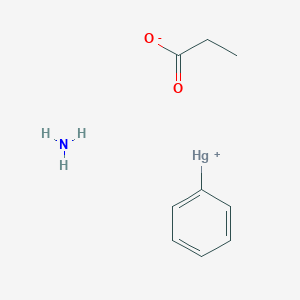
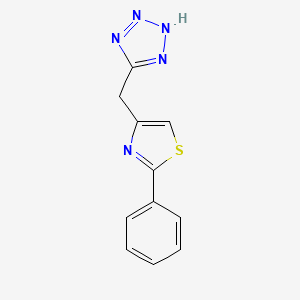
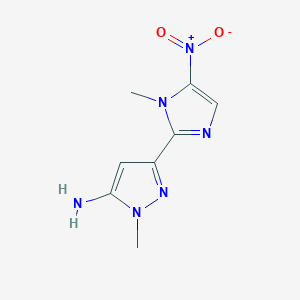
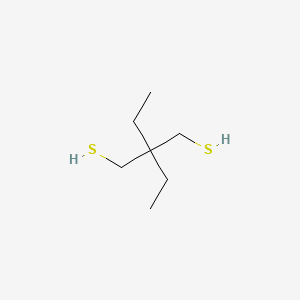
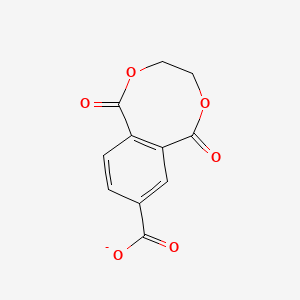
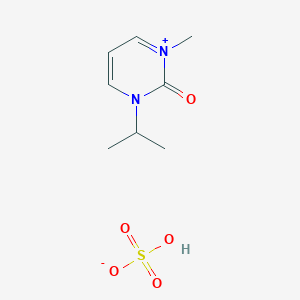

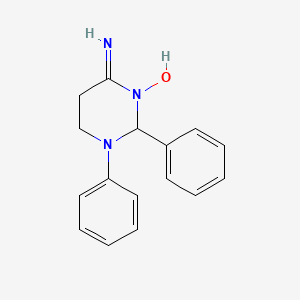
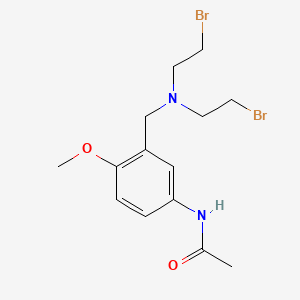
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
